

2-Chloro-4-(diethylamino)benzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-(diethylamino)benzaldehyde

Cat. No.: B075125

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An In-depth Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-4-(diethylamino)benzaldehyde is an aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its molecular architecture, featuring a benzaldehyde core, is strategically functionalized with an electron-donating diethylamino group at the 4-position and an electron-withdrawing chlorine atom at the 2-position. This unique substitution pattern imparts a distinct electronic character and reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules, including dyes, pigments, and potential pharmaceutical agents.^{[1][2]} The reactive aldehyde group serves as a key handle for various chemical transformations, most notably condensation reactions to form Schiff bases, while the substituted aromatic ring provides a scaffold for building diverse molecular frameworks.^[1]

Physical and Chemical Properties

The fundamental properties of **2-Chloro-4-(diethylamino)benzaldehyde** are summarized below. For context, properties of its close structural analogs, 2-Chloro-4-

(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde (DEAB), are also provided where direct experimental data for the target compound is not readily available.

Table 1: Core Properties of **2-Chloro-4-(diethylamino)benzaldehyde**

Property	Value	Source
CAS Number	1424-67-5	[1]
Molecular Formula	C ₁₁ H ₁₄ ClNO	[1]
Molecular Weight	211.69 g/mol	[1]
IUPAC Name	2-chloro-4-(diethylamino)benzaldehyde	
InChI Key	ZRLHYQGABBIOME-UHFFFAOYSA-N	[1]

Table 2: Comparative Physical Properties of Related Benzaldehydes

Property	2-Chloro-4-(diethylamino)benzaldehyde	2-Chloro-4-(dimethylamino)benzaldehyde	4-(diethylamino)benzaldehyde (DEAB)
Appearance	Not specified	Solid at 20°C[3]	Yellow to orange crystalline solid
Melting Point	Not specified	80.0 - 84.0 °C[2]	37 - 41 °C
Boiling Point	Not specified	309.4 ± 27.0 °C at 760 mmHg[3]	174 °C at 7 mmHg
Density	Not specified	1.2 ± 0.1 g/cm ³ [3]	Not specified
Flash Point	Not specified	140.9 ± 23.7 °C[3]	113 °C (closed cup)
Solubility	Not specified	Soluble in organic solvents (ethanol, acetone); limited solubility in water[3]	Insoluble in water; soluble in ethanol and ether

Chemical Reactivity and Synthetic Applications

The reactivity of **2-Chloro-4-(diethylamino)benzaldehyde** is dominated by its aldehyde functional group and the unique electronic nature of its substituted aromatic ring.

- **Condensation Reactions:** The aldehyde group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.^[1] This reaction is a cornerstone of synthetic chemistry, providing a pathway to a vast array of derivatives with diverse applications.^[1] The reaction is typically acid-catalyzed, with an optimal pH of around 5.^[1]
- **Reduction Reactions:** The aldehyde can be reduced to the corresponding primary alcohol using standard reducing agents like sodium borohydride or lithium aluminum hydride.^[3]
- **Nucleophilic Substitution:** While the chlorine atom is on an aromatic ring, its reactivity towards nucleophilic substitution can be influenced by the electronic environment. This provides a potential route for further derivatization.^[3]

The compound is a valuable building block for creating more complex molecules.^[1] Its structural similarity to 4-(diethylamino)benzaldehyde (DEAB), a well-known inhibitor of aldehyde dehydrogenase (ALDH), suggests its potential use in designing novel enzyme inhibitors.^[1]

Experimental Protocols

A documented synthetic route to **2-Chloro-4-(diethylamino)benzaldehyde** begins with 2-chloro-4-nitrobenzaldehyde.^[1] The process involves a two-step transformation: reduction of the nitro group followed by diethylation of the resulting amine.

Step 1: Nitro Group Reduction

- **Reactants:** 2-chloro-4-nitrobenzaldehyde, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, Ethanol (solvent).
- **Procedure:** The starting material is dissolved in ethanol in a suitable reaction vessel. A catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (catalytic hydrogenation) and stirred until the reaction is complete (monitored by TLC).

- Work-up: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure to yield 2-chloro-4-aminobenzaldehyde.

Step 2: N-Alkylation (Diethylation)

- Reactants: 2-chloro-4-aminobenzaldehyde, Ethyl bromide (ethylating agent), Potassium carbonate (K_2CO_3 , base), Dimethylformamide (DMF, solvent).
- Procedure: The 2-chloro-4-aminobenzaldehyde from Step 1 is dissolved in DMF. Potassium carbonate is added as a base, followed by the addition of at least two equivalents of ethyl bromide. The reaction mixture is heated and stirred until the starting material is consumed.
- Work-up: The reaction mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield **2-Chloro-4-(diethylamino)benzaldehyde**.^[1]

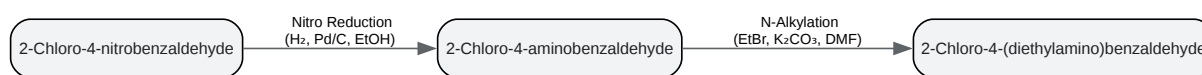


Diagram 1: Multi-Step Synthesis Workflow

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Diagram 1: Multi-Step Synthesis Workflow

This protocol outlines the general procedure for the condensation reaction between **2-Chloro-4-(diethylamino)benzaldehyde** and a primary amine.

- Reactants: **2-Chloro-4-(diethylamino)benzaldehyde** (1 equivalent), a primary amine (1 equivalent), Ethanol or Methanol (solvent), Glacial acetic acid (catalyst).
- Procedure: Dissolve **2-Chloro-4-(diethylamino)benzaldehyde** in ethanol in a round-bottom flask. Add the primary amine to this solution. Add a few drops of glacial acetic acid to catalyze the reaction.

- **Reaction:** The mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled. The resulting Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).^{[4][5][6]}

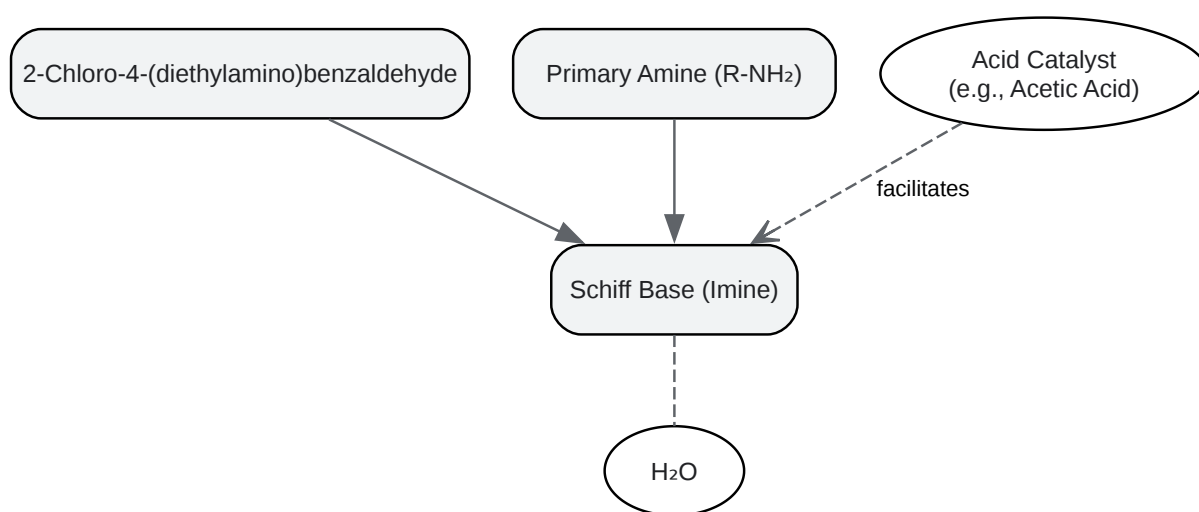


Diagram 2: General Schiff Base Formation

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Diagram 2: General Schiff Base Formation

Role in Drug Development: Aldehyde Dehydrogenase (ALDH) Inhibition

While direct studies on **2-Chloro-4-(diethylamino)benzaldehyde** are limited, extensive research on its close analog, 4-(diethylamino)benzaldehyde (DEAB), provides a powerful model for its potential application in drug development. DEAB is widely documented as a potent, pan-inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes overexpressed in various cancers.^{[7][8][9][10]}

ALDH enzymes play a crucial role in detoxifying aldehydes and are implicated in cancer cell proliferation, survival, and resistance to chemotherapy.[10] High ALDH activity is often used as a marker for cancer stem cells (CSCs).[8][11] Inhibitors like DEAB can sensitize cancer cells to cytotoxic agents.[8] DEAB acts as a reversible competitive inhibitor for some ALDH isoforms, such as ALDH1, and as an irreversible inactivator for others by forming a stable covalent bond.[8][11][12] The structural modifications in **2-Chloro-4-(diethylamino)benzaldehyde** (the addition of a chloro group) could modulate this inhibitory activity and isoform selectivity, making it and its derivatives interesting candidates for novel anticancer therapies.[10]

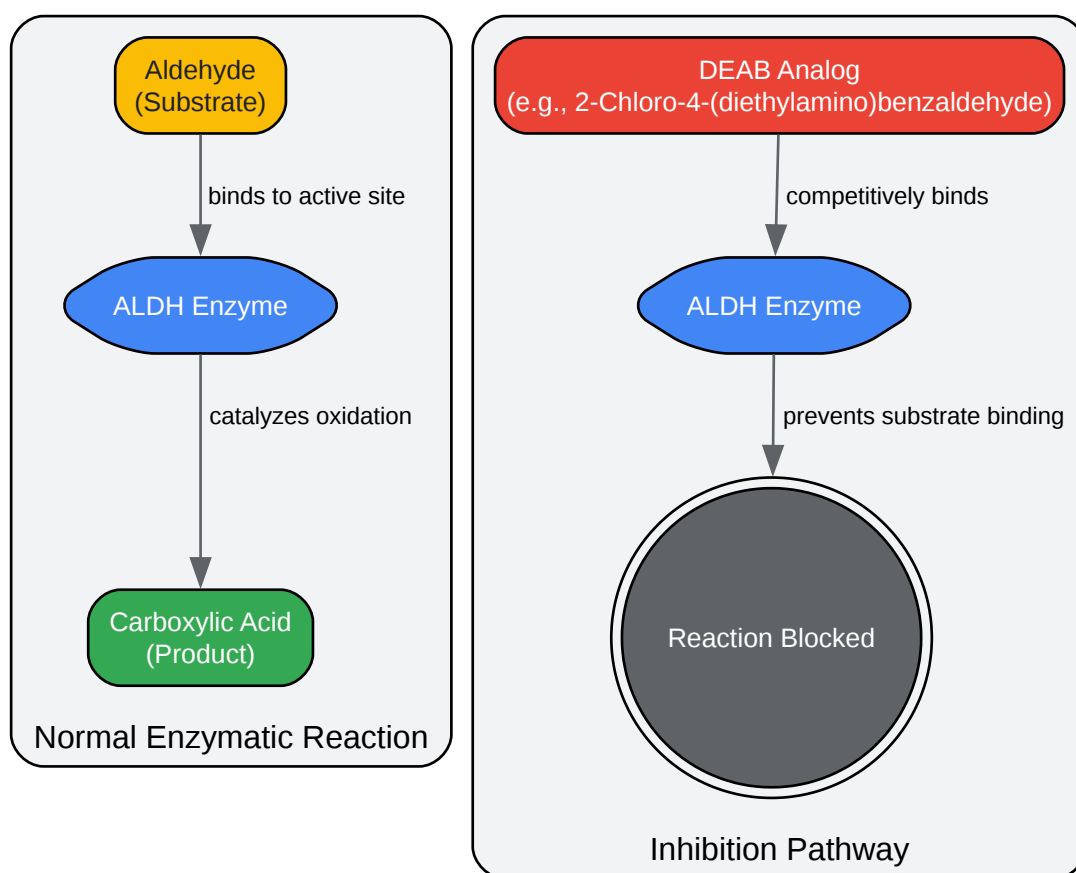


Diagram 3: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway

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Diagram 3: Aldehyde Dehydrogenase (ALDH) Inhibition Pathway

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